

Homosulfamine: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Homosulfamine*

Cat. No.: *B1262510*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homosulfamine, also known as Mafenide, is a sulfonamide-type antimicrobial agent with a long history of clinical use, particularly in the topical treatment of severe burns.^[1] Unlike many other sulfonamides, its activity is not antagonized by para-aminobenzoic acid (PABA), pus, or tissue exudates, allowing for effective action in complex wound environments. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and mechanism of action of **Homosulfamine**, tailored for professionals in research and drug development.

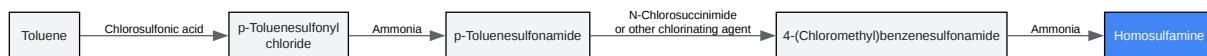
Chemical Properties and Structure

Homosulfamine is chemically designated as 4-(aminomethyl)benzenesulfonamide.^[1] Its structure features a benzene ring substituted with a sulfonamide group and an aminomethyl group at the para position.

Structure:

Caption: Chemical structure of **Homosulfamine** (4-(aminomethyl)benzenesulfonamide).

The physicochemical properties of **Homosulfamine** and its common salt forms are summarized in the table below.


Property	Value	Source(s)
IUPAC Name	4-(aminomethyl)benzenesulfonamide	[1]
Synonyms	Mafenide, α -Amino-p-toluenesulfonamide	[1]
CAS Number	138-39-6 (free base), 138-37-4 (hydrochloride), 13009-99-9 (acetate)	[1] [2] [3]
Chemical Formula	$C_7H_{10}N_2O_2S$	[1]
Molecular Weight	186.23 g/mol	[1]
Melting Point	177-178 °C (with decomposition) [2] [4] [5] , 151-152 °C [2]	
	256 °C (hydrochloride) [2]	
	151-152 °C (acetate) [3]	
Solubility	Slightly soluble in DMSO and Methanol. Soluble in dilute acids and alkalis.	[2] [5]
pKa	10.16 (Predicted)	

Synthesis of Homosulfamine

Several synthetic routes to **Homosulfamine** have been described in the literature. The most common pathways start from readily available industrial chemicals.

Pathway 1: From Toluene

This pathway involves the chlorosulfonation of toluene, followed by amination to the sulfonamide, side-chain halogenation, and subsequent amination to introduce the aminomethyl group.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway of **Homosulfamine** starting from Toluene.

Pathway 2: From Benzylamine

An alternative route begins with benzylamine, which undergoes sulfonation followed by amidation.

Pathway 3: From 4-Cyanobenzenesulfonamide

This method involves the reduction of the cyano group of 4-cyanobenzenesulfonamide to an aminomethyl group.

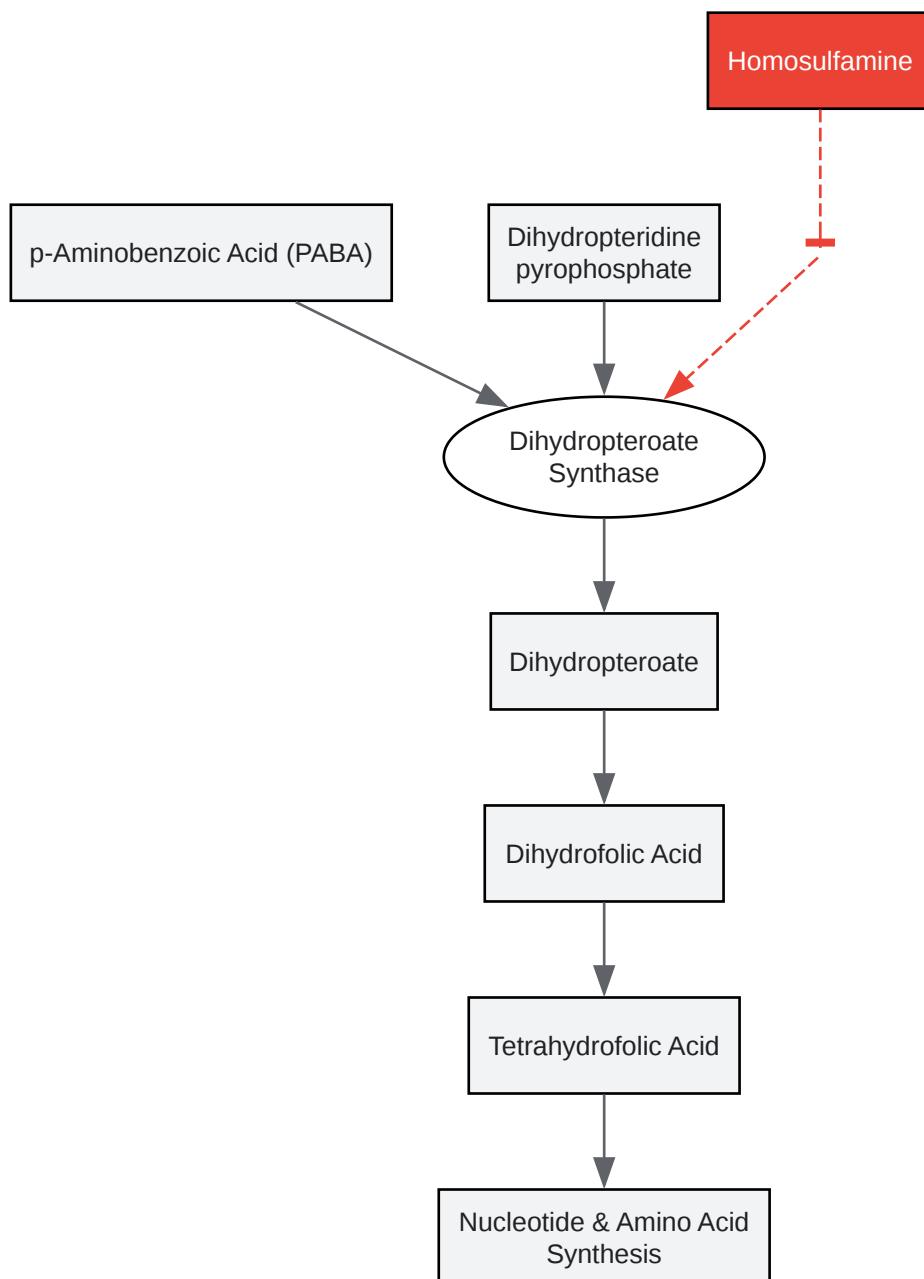
Experimental Protocols

While detailed, step-by-step protocols are proprietary to various manufacturers, the general procedures for the synthesis of **Homosulfamine** are well-established in the organic chemistry literature. The following provides a representative, generalized protocol for the synthesis from toluene.

Step 1: Synthesis of p-Toluenesulfonyl chloride Toluene is reacted with an excess of chlorosulfonic acid at a controlled, low temperature. The reaction mixture is then carefully quenched with ice water to precipitate the p-toluenesulfonyl chloride, which is subsequently isolated by filtration.

Step 2: Synthesis of p-Toluenesulfonamide The p-toluenesulfonyl chloride is treated with a concentrated aqueous solution of ammonia. The resulting p-toluenesulfonamide precipitates and is collected by filtration.

Step 3: Synthesis of 4-(Chloromethyl)benzenesulfonamide The methyl group of p-toluenesulfonamide is chlorinated, for example, using N-chlorosuccinimide in the presence of a radical initiator.


Step 4: Synthesis of **Homosulfamine** The 4-(chloromethyl)benzenesulfonamide is reacted with ammonia in a suitable solvent, often under elevated temperature and pressure, to yield **Homosulfamine**.

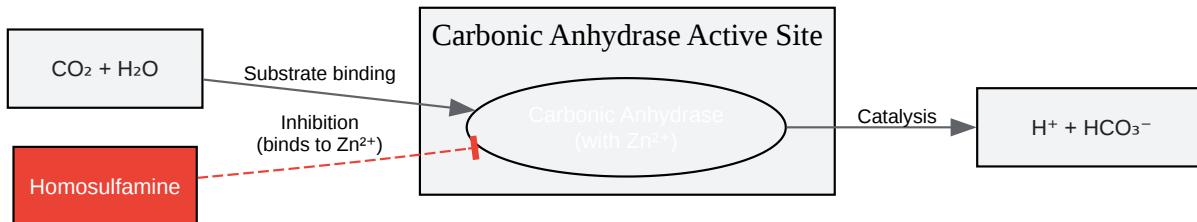
Mechanism of Action

The antimicrobial activity of **Homosulfamine** is multifaceted, primarily targeting bacterial folic acid synthesis, with an additional inhibitory effect on carbonic anhydrase.

Inhibition of Folic Acid Synthesis

Homosulfamine acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), **Homosulfamine** binds to the active site of DHPS, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid. The disruption of folic acid synthesis ultimately inhibits the production of nucleotides and amino acids, leading to bacteriostasis.

[Click to download full resolution via product page](#)


Caption: Inhibition of the bacterial folic acid synthesis pathway by **Homosulfamine**.

Carbonic Anhydrase Inhibition

Homosulfamine and its primary metabolite, p-carboxybenzenesulfonamide, are known inhibitors of carbonic anhydrase.^{[6][7]} Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.^[8] Inhibition of this enzyme in the renal tubules can lead to metabolic acidosis, a recognized side effect of

systemic **Homosulfamine** absorption.[6][7] The clinical significance of this inhibition at the site of topical application is an area of ongoing investigation.

There are several mechanisms of carbonic anhydrase inhibition.[9] Sulfonamides typically act as zinc binders, coordinating to the Zn(II) ion in the enzyme's active site.[9] This disrupts the catalytic activity of the enzyme.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mafenide | C7H10N2O2S | CID 3998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(AMINOMETHYL)BENZENESULFONAMIDE | 138-39-6 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Buy Mafenide | 138-39-6 | >98% [smolecule.com]
- 5. 4-(AMINOMETHYL)BENZENESULFONAMIDE CAS#: 138-39-6 [m.chemicalbook.com]
- 6. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 8. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How many carbonic anhydrase inhibition mechanisms exist? [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Homosulfamine: A Technical Guide to its Chemical Properties, Structure, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1262510#homosulfamine-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com